molecular formula C15H19NO3 B8532961 7-tert-Butoxycarbonylaminotetralone

7-tert-Butoxycarbonylaminotetralone

Cat. No.: B8532961
M. Wt: 261.32 g/mol
InChI Key: CVQRJRLLLGCIMO-UHFFFAOYSA-N
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Description

7-tert-Butoxycarbonylaminotetralone is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)carbamate

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-11-8-7-10-5-4-6-13(17)12(10)9-11/h7-9H,4-6H2,1-3H3,(H,16,18)

InChI Key

CVQRJRLLLGCIMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CCCC2=O)C=C1

Origin of Product

United States

Preparation Methods

Synthesis of 7-Aminotetralone

The precursor 7-aminotetralone is typically synthesized via nitration of tetralone followed by catalytic hydrogenation. Nitration at the 7-position is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 7-nitro-tetralone in ~70% efficiency. Subsequent reduction with Raney nickel under hydrogen (3.0–5.0 MPa, 200–250°C) affords 7-aminotetralone, though competing reduction of the ketone moiety necessitates careful temperature control.

Boc Protection Methodology

The amine is protected using di-<i>tert</i>-butyl dicarbonate (Boc anhydride) in the presence of a tertiary amine base. Optimal conditions involve dichloromethane (DCM) as the solvent, 4-dimethylaminopyridine (DMAP) as a catalyst, and a 1:1.2 molar ratio of amine to Boc anhydride at 25°C for 12 hours, achieving 85% yield. The Boc group’s stability under basic and mildly acidic conditions ensures compatibility with subsequent steps.

Hydrogenation of Boc-Protected Naphthol Derivatives

Preparation of 7-Boc-Amino-1-naphthol

An alternative route begins with 7-nitro-1-naphthol, which undergoes Boc protection prior to hydrogenation. The nitro group is reduced to an amine using hydrogen gas (5.0 MPa) and palladium on carbon (Pd/C) in ethanol at 50°C, followed by in-situ Boc protection with Boc anhydride. This one-pot method avoids isolating the reactive amine intermediate, yielding 7-Boc-amino-1-naphthol in 78% yield.

Catalytic Hydrogenation to Tetralone

The hydrogenation of 7-Boc-amino-1-naphthol to 7-Boc-aminotetralone employs Raney nickel under vigorous conditions (200–250°C, 4.0 MPa H<sub>2</sub>). Solvent-free systems are preferred to minimize side reactions, with a reaction time of 12–18 hours yielding 70% product. The Boc group remains intact under these conditions, as confirmed by <sup>1</sup>H NMR monitoring.

Late-Stage Amination of Tetralone Precursors

Buchwald-Hartwig Amination

A palladium-catalyzed coupling strategy introduces the amine group post-tetralone formation. Using 7-bromo-tetralone, xanthphos as a ligand, and cesium carbonate as a base, the reaction with ammonia gas at 100°C in toluene affords 7-aminotetralone in 65% yield. Subsequent Boc protection follows standard protocols.

Reductive Amination

Ketone-amine coupling via reductive amination employs sodium triacetoxyborohydride (STAB) in dichloroethane (DCE). 7-Keto-tetralone reacts with Boc-protected hydroxylamine under acidic conditions (pH 4–5), yielding the target compound in 72% yield.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Direct Boc ProtectionNitration → Reduction → Boc protection85%High regioselectivityMulti-step, nitro reduction side reactions
Naphthol HydrogenationBoc protection → Hydrogenation70%One-pot amine protectionHigh-pressure equipment required
Late-Stage AminationHalogenation → Coupling → Boc protection65–72%Flexibility in amine introductionPalladium catalyst cost

Optimization Challenges and Solutions

Boc Group Stability

While the Boc group is generally stable under hydrogenation conditions, prolonged exposure to temperatures >250°C may lead to decomposition. Solvent selection is critical; polar aprotic solvents like acetonitrile improve stability compared to toluene.

Purification Strategies

Alkali washing (10% NaOH) effectively removes unreacted naphthol derivatives, while vacuum distillation isolates 7-Boc-aminotetralone (b.p. 180–185°C at 0.1 mmHg). Chromatography on silica gel (hexane/ethyl acetate, 3:1) achieves >98% purity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-tert-Butoxycarbonylaminotetralone, and how can reaction conditions be optimized for higher yields?

  • Methodology : The tert-butoxycarbonyl (BOC) group is commonly introduced using reagents like 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile. For example, BOC protection of amino acids involves dissolving the substrate in solvents (e.g., dioxane/water mixtures) and adjusting reaction time (2–4 hours) to achieve yields of 65–94% . For tetralone derivatives, analogous methods may involve nucleophilic substitution or condensation reactions under controlled pH and temperature. Optimization requires systematic variation of solvents (e.g., THF vs. DMF), catalysts (e.g., DMAP), and reaction monitoring via TLC/HPLC .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on BOC group signals (e.g., tert-butyl protons at ~1.3 ppm) .
  • HPLC/GC : Assess purity (>95% by GC) using validated methods with internal standards .
  • Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • Melting Point Analysis : Compare observed values (e.g., 62–64°C for analogous compounds) to literature data .

Q. What are common functionalization reactions for this compound in organic synthesis?

  • Methodology :

  • Oxidation/Reduction : Convert ketone moieties to alcohols or carboxylic acids using NaBH4_4 or KMnO4_4 .
  • Substitution Reactions : Introduce halides (e.g., bromination) or aryl groups via Pd-catalyzed cross-coupling .
  • Deprotection : Remove BOC groups with TFA or HCl/dioxane for downstream modifications .

Advanced Research Questions

Q. How can mechanistic studies elucidate unexpected regioselectivity in reactions involving this compound?

  • Methodology :

  • Isotopic Labeling : Track reaction pathways using 18^{18}O-labeled BOC groups or deuterated solvents .
  • Computational Modeling : Apply DFT calculations to predict transition states and compare with experimental outcomes (e.g., Hammett plots for substituent effects) .
  • Kinetic Profiling : Monitor intermediate formation via in-situ IR or stopped-flow techniques to identify rate-determining steps .

Q. How should researchers address contradictions in reported yields or side products for BOC-protected tetralone derivatives?

  • Methodology :

  • Reproducibility Checks : Replicate literature procedures while documenting exact conditions (e.g., solvent grade, humidity) .
  • Side-Product Analysis : Isolate and characterize byproducts (e.g., via LC-MS) to identify competing pathways (e.g., over-oxidation) .
  • Meta-Analysis : Compare datasets across studies to identify trends (e.g., lower yields in polar aprotic solvents due to hydrolysis) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., TFA during deprotection) .
  • Waste Management : Neutralize acidic byproducts before disposal and segregate halogenated waste .

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